molecular formula C20H13Cl2N3O3S B2425457 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-36-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2425457
CAS No.: 392246-36-5
M. Wt: 446.3
InChI Key: CWUBJYFYHRHQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a dioxopyrrolidinyl group

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3S/c21-14-6-3-12(9-15(14)22)16-10-29-20(23-16)24-19(28)11-1-4-13(5-2-11)25-17(26)7-8-18(25)27/h1-6,9-10H,7-8H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUBJYFYHRHQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dichloroaniline with thiourea in the presence of a suitable oxidizing agent.

    Attachment of the Benzamide Group: The thiazole intermediate is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Biology: It may serve as a probe to study biological pathways involving thiazole-containing compounds.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dioxopyrrolidinyl group can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-N-(2,6-dichlorophenyl)amine
  • N-(4-methoxyphenyl)-N-(5-methyl-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine
  • N-(2,6-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Uniqueness

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole ring and the dioxopyrrolidinyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C19H16Cl2N2O2S
  • Molar Mass : 407.32 g/mol
  • CAS Number : Specific CAS numbers vary based on structural variations; however, the compound is often referenced with related thiazole derivatives.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Introduction of the 3,4-dichlorophenyl group via electrophilic aromatic substitution.
  • Coupling with 2,5-dioxopyrrolidine to form the final amide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Study : A study demonstrated that a related thiazole derivative showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa cells) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Studies : Testing against bacteria such as Staphylococcus aureus and Escherichia coli revealed moderate to high inhibitory effects. The mechanism likely involves disruption of bacterial cell membranes .
Microorganism Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives:

  • Mechanism : Compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Research Findings : One study reported a significant reduction in nitric oxide production in LPS-stimulated macrophages when treated with related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

  • Thiazole Ring : Essential for maintaining biological activity; modifications can enhance selectivity and potency.
  • Chlorophenyl Substitution : The presence of chlorine atoms increases lipophilicity and may improve cellular uptake.
  • Pyrrolidine Moiety : Contributes to binding affinity at target sites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

Thiazole Core Formation : Reacting 3,4-dichlorophenyl-substituted thioureas with α-haloketones under reflux conditions (e.g., ethanol, glacial acetic acid) to form the 1,3-thiazol-2-yl scaffold .

Benzamide Coupling : Introducing the 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety via nucleophilic aromatic substitution or amide bond formation, often using coupling agents like EDC/HOBt .

  • Key Characterization : Confirm purity via HPLC (>95%) and structural integrity using 1H^{1}\text{H}-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}\text{C}-NMR (carbonyl signals at δ 165–170 ppm) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For example, measure IC50_{50} values via dose-response curves in triplicate .
  • Cytotoxicity Profiling : Test against human cell lines (e.g., HEK-293, HeLa) using MTT assays, ensuring DMSO concentrations <0.1% to avoid solvent interference .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Q. What solubility and stability challenges arise during formulation for in vivo studies?

  • Methodological Answer :

  • Solubility : Optimize using co-solvents (e.g., 10% Cremophor EL in saline) or cyclodextrin-based carriers. Pre-screen via dynamic light scattering (DLS) to assess aggregation .
  • Stability : Conduct forced degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction yields for the thiazole core be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a fractional factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, increasing reaction temperature from 80°C to 90°C improved yields by 15% in similar thiazole syntheses .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during workup .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers) to identify variables affecting potency .
  • Structural Analogues : Synthesize and test derivatives (e.g., replacing 3,4-dichlorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions. Use molecular docking to validate binding hypotheses .

Q. What advanced techniques are recommended for studying the compound’s dual inhibitory activity (e.g., RT polymerase and ribonuclease)?

  • Methodological Answer :

  • Biochemical Assays : Use time-resolved FRET (TR-FRET) to simultaneously monitor polymerase and RNase H activity in HIV-1 reverse transcriptase. Include allosteric inhibitors (e.g., efavirenz) as comparators .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB ID 3KLF) to identify binding motifs. Refine structures at <2.5 Å resolution .

Q. How can metabolic stability be enhanced for improved pharmacokinetic profiles?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidinedione moiety to enhance oral bioavailability. Validate hydrolysis rates in simulated gastric fluid .
  • CYP450 Screening : Use human liver microsomes to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) to reduce clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.